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Alloisoleucine, 3-methoxy-, DL- (8CI)

Cat. No.: B1166775
CAS No.: 19866-57-0
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Description

Nomenclature and Stereochemical Considerations of Substituted Alloisoleucines

The naming and understanding of substituted alloisoleucines hinge on a firm grasp of stereochemical principles.

Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they can exist as non-superimposable mirror images called enantiomers. ajinomoto.commun.ca These are designated as D (dextrorotatory) or L (levorotatory) based on their effect on plane-polarized light. mun.ca Naturally occurring amino acids in proteins are almost exclusively in the L-form. ajinomoto.commun.ca A mixture containing equal amounts of both D and L enantiomers is known as a DL- or racemic mixture. ajinomoto.com

Isoleucine and its diastereomer, alloisoleucine, are more complex as they possess two chiral centers, the α-carbon (C2) and the β-carbon (C3). vaia.comsarthaks.comarizona.edu The presence of n chiral centers can lead to a maximum of 2n possible stereoisomers. vedantu.com For isoleucine and alloisoleucine, with two chiral centers, there are four possible stereoisomers. vaia.comvedantu.com

The four stereoisomers of isoleucine are:

L-isoleucine: (2S, 3S)-2-amino-3-methylpentanoic acid researchgate.net

D-isoleucine: (2R, 3R)-2-amino-3-methylpentanoic acid researchgate.net

L-alloisoleucine: (2S, 3R)-2-amino-3-methylpentanoic acid researchgate.net

D-alloisoleucine: (2R, 3S)-2-amino-3-methylpentanoic acid researchgate.net

Interactive Table 1: Stereoisomers of Isoleucine

NameIUPAC NameC2 ConfigurationC3 Configuration
L-isoleucine(2S, 3S)-2-amino-3-methylpentanoic acidSS
D-isoleucine(2R, 3R)-2-amino-3-methylpentanoic acidRR
L-alloisoleucine(2S, 3R)-2-amino-3-methylpentanoic acidSR
D-alloisoleucine(2R, 3S)-2-amino-3-methylpentanoic acidRS

Stereoisomers that are not mirror images of each other are called diastereomers. libretexts.org In the case of isoleucine, L-isoleucine and L-alloisoleucine are diastereomers, as are D-isoleucine and D-alloisoleucine. Diastereomers have different physical and chemical properties, which allows for their separation using techniques like chromatography. nih.gov This is in contrast to enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light. biosyn.com

The distinct spatial arrangement of atoms in diastereomers can lead to significant differences in their biological activity and their interactions with other chiral molecules, such as enzymes. nih.gov The study of diastereomeric relationships is crucial in the synthesis and analysis of amino acid derivatives, as the specific stereochemistry can dictate the molecule's function.

The introduction of a methoxy (B1213986) group at the 3-position of the alloisoleucine scaffold in "Alloisoleucine, 3-methoxy-, DL- (8CI)" does not create a new chiral center, as the third carbon is already chiral. However, the presence of this substituent can influence the molecule's conformational preferences and its interactions with its environment. The methoxy group is relatively small and can act as a hydrogen bond acceptor. Its presence can introduce steric hindrance, which may affect how the molecule folds or binds to a receptor. nih.gov In some contexts, the introduction of a methoxy group has been shown to enhance the biological activity of a molecule. nih.gov

Classification within Non-Canonical Amino Acids and Modified Amino Acids

"Alloisoleucine, 3-methoxy-, DL- (8CI)" falls under the category of non-canonical amino acids, also known as non-proteinogenic amino acids. wikipedia.org These are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.org Non-canonical amino acids can be naturally occurring, serving roles as metabolic intermediates or signaling molecules, or they can be synthetically created in the laboratory.

This compound can also be classified as a modified amino acid. Modified amino acids are derived from the standard amino acids through chemical alterations. fiveable.me These modifications can include the addition of functional groups, such as the methoxy group in this case, and can significantly alter the amino acid's properties and functions. fiveable.meyoutube.com The study of modified amino acids is a significant area of research in chemical biology and drug design. fiveable.menumberanalytics.com

Historical Context of Amino Acid Derivative Research in Chemical Biology and Organic Synthesis

The study of amino acid derivatives has a rich history, dating back to the early days of organic chemistry. The famous Miller-Urey experiment in 1953 demonstrated that amino acids could be synthesized under conditions simulating the early Earth's atmosphere, sparking intense interest in their origins and chemical diversity. ebsco.com

Throughout the 20th century, chemists developed numerous methods for synthesizing novel amino acid derivatives. The Strecker synthesis, for example, is a classic method for producing amino acids from aldehydes or ketones. masterorganicchemistry.com This has allowed for the creation of a vast library of non-canonical amino acids with unique properties.

In the fields of chemical biology and medicinal chemistry, amino acid derivatives are invaluable. They are used to probe protein structure and function, to create peptides with enhanced stability or novel activities, and as building blocks for the synthesis of complex pharmaceuticals. researchgate.netamerigoscientific.com The ability to incorporate modified amino acids into proteins has opened up new avenues for understanding and manipulating biological systems. nih.gov

Interactive Table 2: Properties of DL-Alloisoleucine (Parent Compound)

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS Number 3107-04-8
Appearance White powder
Melting Point ~285 °C (decomposes)

Data sourced from wikipedia.orgsigmaaldrich.com

Properties

CAS No.

19866-57-0

Molecular Formula

C7H15NO3

Synonyms

Alloisoleucine, 3-methoxy-, DL- (8CI)

Origin of Product

United States

Biochemical Roles and Metabolic Pathways of Alloisoleucine and Its Derivatives in General Biological Systems Excluding Human Clinical Data

Biochemical Formation of Alloisoleucine from Isoleucine

The formation of alloisoleucine is intrinsically linked to the metabolism of the essential branched-chain amino acid, L-isoleucine. Unlike the 20 common proteinogenic amino acids, alloisoleucine is a stereoisomer of isoleucine, differing in the spatial arrangement of substituents around one of its two chiral centers. Its appearance in biological systems is not a result of direct biosynthesis but rather a consequence of the enzymatic processing of L-isoleucine.

Enzymatic and Isomerization Pathways

The primary pathway for the formation of L-alloisoleucine from L-isoleucine is a reversible transamination process. This process involves two main steps:

Transamination of L-isoleucine: L-isoleucine is converted to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvaleric acid or KMV), by the action of branched-chain aminotransferase (BCAT) enzymes.

Isomerization and Reamination: The intermediate, KMV, can undergo keto-enol tautomerization, a process that allows for the inversion of the stereochemistry at the C-3 position. nih.gov Reamination of the resulting (R)-3-methyl-2-oxopentanoate by BCAT leads to the formation of L-alloisoleucine. nih.gov

Studies using fibroblast cultures have shown that when challenged with L-isoleucine, the formation of KMV and L-alloisoleucine is related and dependent on the concentration of L-isoleucine. nih.gov Research suggests that racemization at the C-3 position of L-isoleucine can occur during the transamination process itself, making L-alloisoleucine an almost unavoidable byproduct of L-isoleucine transamination. nih.gov This process does not necessarily require a distinct enol intermediate of KMV. nih.gov

Role of Enzyme Specificities in Alloisoleucine Generation

The enzymes central to alloisoleucine formation are the branched-chain aminotransferases (BCATs). These enzymes catalyze the reversible transfer of an amino group from branched-chain amino acids (BCAAs) like isoleucine, leucine, and valine to α-ketoglutarate, producing their respective α-keto acids and glutamate.

The generation of alloisoleucine is a direct consequence of the stereochemical properties of this enzymatic reaction. While the transamination of L-isoleucine initially produces (S)-3-methyl-2-oxopentanoate, the subsequent reamination step is not perfectly stereospecific. The enzyme can act on both the (S) and (R) forms of 3-methyl-2-oxopentanoate. Reamination of the (S)-form regenerates L-isoleucine, while reamination of the (R)-form produces L-alloisoleucine. nih.gov This indicates that the equilibrium between L-isoleucine and L-alloisoleucine is mediated through their common α-keto acid. nih.gov

Involvement in Non-Human Organismal Metabolism

While much of the focus on alloisoleucine has been in the context of human metabolic disorders, this amino acid and its derivatives also play roles in the metabolism of microorganisms and plants.

Microbial Pathways and Biotransformations

Microorganisms possess diverse metabolic capabilities, including the ability to process and transform non-standard amino acids. Certain soil bacteria, for instance, have been shown to be involved in the enzymatic resolution of alloisoleucine. Early studies identified a strain of Pseudomonas sp. capable of utilizing acylase activity for this purpose.

The gut microbiota also contributes significantly to amino acid metabolism. beilstein-journals.org Bacteria can take up amino acids from their environment and either incorporate them into their own proteins or catabolize them through various pathways. beilstein-journals.org This metabolic activity can lead to the production of a wide array of compounds, including short-chain fatty acids and biogenic amines. beilstein-journals.org While specific pathways for 3-methoxy-alloisoleucine are not detailed, the general capacity of microbes to modify amino acids suggests they could potentially act on such derivatives if present in their environment.

Plant Secondary Metabolism and Analogue Biosynthesis

Plants produce a vast array of specialized compounds known as secondary metabolites, which are not essential for growth but are crucial for environmental interactions. Amino acids are often precursors for these compounds.

Research has directly implicated L-allo-isoleucine in the biosynthesis of plant-related toxins. For example, it serves as a precursor to coronamic acid, a component of the phytotoxin coronatine, which is produced by the plant pathogen Pseudomonas syringae.

Furthermore, studies in the model plant Arabidopsis thaliana have led to the discovery of a novel amino acid racemase. This enzyme is involved in the biosynthesis of N-malonyl-D-allo-isoleucine, a derivative of alloisoleucine. This finding highlights that plants possess specific enzymatic machinery to metabolize and modify D-amino acid stereoisomers, a role previously not well understood in eukaryotic organisms.

Incorporation of Modified Amino Acids into Polypeptides in Research Systems

The ability to incorporate non-standard amino acids (NSAAs), such as alloisoleucine derivatives, into proteins offers powerful tools for protein engineering and biological research. This process, known as genetic code expansion, allows for the introduction of novel chemical functionalities into polypeptides.

The primary method for site-specific incorporation of NSAAs relies on an orthogonal translation system (OTS). This system consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is engineered to be independent of the host cell's own translational machinery. The engineered aaRS specifically recognizes the desired NSAA and attaches it to its cognate tRNA. This tRNA is designed to recognize a codon that is reassigned from its usual function, typically a stop codon like UAG (amber codon).

When a gene containing this reassigned codon is expressed in a host cell containing the OTS and supplemented with the NSAA, the ribosome incorporates the NSAA at that specific site, producing a modified polypeptide. However, challenges such as low yield can occur. nih.gov To improve the efficiency of this process, researchers have focused on optimizing various components of the translational machinery, including engineering elongation factor Tu (EF-Tu), a protein that delivers aminoacyl-tRNAs to the ribosome. By engineering EF-Tu variants with broader substrate specificity, the incorporation of structurally diverse NSAAs can be enhanced. This technology could theoretically be applied to incorporate "Alloisoleucine, 3-methoxy-, DL- (8CI)" into a target protein, enabling detailed studies of its structural and functional impact.

Table of Compounds

Compound NameAbbreviationRole/Context
Alloisoleucine, 3-methoxy-, DL- (8CI)-Subject of inquiry; a modified amino acid.
L-IsoleucineIleA standard proteinogenic amino acid; precursor to alloisoleucine.
L-AlloisoleucineAllo-IleA stereoisomer of isoleucine formed via enzymatic pathways.
3-Methyl-2-oxopentanoateKMVThe α-keto acid intermediate in the interconversion of isoleucine and alloisoleucine. nih.gov
Coronamic Acid-A component of a phytotoxin, synthesized from L-allo-isoleucine.
N-malonyl-D-allo-isoleucine-A derivative of alloisoleucine found in Arabidopsis thaliana.

Table of Key Enzymes

Enzyme NameAbbreviationFunction
Branched-Chain AminotransferaseBCATCatalyzes the reversible transamination of branched-chain amino acids to their corresponding α-keto acids. nih.gov
Acylase-Involved in the enzymatic resolution of alloisoleucine in some bacteria.
Amino Acid Racemase-An enzyme in Arabidopsis thaliana that can interconvert amino acid stereoisomers, acting on alloisoleucine.
Aminoacyl-tRNA SynthetaseaaRSAttaches a specific amino acid to its corresponding tRNA, a key component in protein synthesis and genetic code expansion. nih.gov
Elongation Factor TuEF-TuDelivers aminoacyl-tRNA to the ribosome during protein synthesis.

Genetic Code Expansion Technologies for Non-Canonical Amino Acid Integration

Genetic code expansion is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, thereby introducing novel chemical functionalities. google.comyoutube.com This process relies on engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a unique codon (often a repurposed stop codon like UAG) and the specific ncAA, without cross-reacting with the host cell's native translational machinery. nih.govnih.gov Scientists have successfully used this method to incorporate a wide array of ncAAs, including those with fluorescent tags, photocaged groups, and bioorthogonal handles for chemical ligation. tcichemicals.com

However, there is no available research that documents the development of an orthogonal tRNA/synthetase pair for Alloisoleucine, 3-methoxy-, DL- (8CI) or its successful incorporation into proteins in any biological system. While systems have been developed for other methoxy-containing amino acids, such as O-methyl-l-tyrosine, these findings are not transferable to the requested compound. nih.gov

Advanced Analytical Characterization Methodologies for Alloisoleucine, 3 Methoxy , Dl 8ci

Chromatographic Separations of Stereoisomers

The presence of multiple chiral centers in "Alloisoleucine, 3-methoxy-, DL- (8CI)" results in the existence of several stereoisomers. The separation of these isomers is crucial for understanding their distinct biological activities and metabolic fates.

Chiral chromatography is the cornerstone for the resolution of stereoisomers of "Alloisoleucine, 3-methoxy-, DL- (8CI)". Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with its own set of advantages.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds like amino acids and their derivatives. The separation is typically achieved using a chiral stationary phase (CSP). For a compound like "Alloisoleucine, 3-methoxy-, DL- (8CI)," a P-chiral phosphonic acid-based stationary phase or a cyclodextrin-based column could be effective. The choice of mobile phase, often a mixture of an organic modifier like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve maximum resolution between the enantiomers and diastereomers.

Chiral Gas Chromatography (GC): Chiral GC is well-suited for the analysis of volatile compounds. To make "Alloisoleucine, 3-methoxy-, DL- (8CI)" amenable to GC analysis, it must first be derivatized to increase its volatility. Following derivatization, the stereoisomers can be separated on a chiral capillary column, such as one coated with a chiral polysiloxane. The high resolution of capillary GC allows for the separation of even closely related isomers.

A comparative overview of these techniques for the analysis of amino acid stereoisomers is presented in the table below.

ParameterChiral HPLCChiral GC
Principle Differential interaction with a chiral stationary phase in the liquid phase.Differential interaction with a chiral stationary phase in the gas phase.
Derivatization Often not required, but can be used to improve detection.Mandatory to increase volatility.
Sample Volatility Not a limiting factor.Limited to volatile or derivatizable analytes.
Resolution Good to excellent.Excellent.
Instrumentation HPLC system with a chiral column.GC system with a chiral capillary column.
Typical Application Separation of a wide range of chiral compounds, including non-volatile ones.Analysis of volatile and semi-volatile chiral compounds.

Derivatization plays a multifaceted role in the chromatographic analysis of "Alloisoleucine, 3-methoxy-, DL- (8CI)". It is not only essential for GC analysis but can also significantly enhance the resolution and sensitivity of both GC and HPLC methods.

Enhancement of Chromatographic Resolution: Derivatization can introduce a bulky group to the molecule, which can amplify the stereochemical differences between the isomers, leading to better separation on a chiral column. For instance, acylation of the amino group and esterification of the carboxyl group with chiral or achiral reagents can create diastereomeric derivatives that are more easily separated on a non-chiral column.

Improvement of Sensitivity: Derivatization can introduce a chromophore or a fluorophore into the molecule, which significantly enhances its detectability by UV-Visible or fluorescence detectors in HPLC. For GC, derivatization with electron-capturing groups can improve sensitivity when using an electron capture detector (ECD). Common derivatizing agents include N-trifluoroacetyl (TFA) and pentafluoropropionyl (PFP) for acylation, and various alkyl esters for the carboxyl group.

The following table summarizes common derivatization reagents and their impact on the analysis of amino acids.

Derivatization ReagentTarget Functional GroupImpact on Analysis
N-Trifluoroacetyl (TFA) Amino groupIncreases volatility for GC, can improve chromatographic properties.
Pentafluoropropionyl (PFP) Amino groupSimilar to TFA, provides good volatility and detector response.
Alkyl Chloroformates Amino groupRapid derivatization for GC analysis.
o-Phthaldialdehyde (OPA) Primary amino groupsForms fluorescent derivatives for sensitive HPLC detection.
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Amino groupForms UV-active derivatives for HPLC analysis.

Mass Spectrometry Applications for Complex Structural Elucidation and Quantitative Analysis (beyond basic identification)

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is an indispensable tool for the analysis of "Alloisoleucine, 3-methoxy-, DL- (8CI)". nih.gov Beyond simple molecular weight determination, advanced MS techniques provide detailed structural information and enable highly sensitive and specific quantification. nih.gov

Structural Elucidation: Tandem mass spectrometry (MS/MS) is crucial for elucidating the structure of "Alloisoleucine, 3-methoxy-, DL- (8CI)". By inducing fragmentation of the protonated or deprotonated molecule, a characteristic fragmentation pattern is generated. Analysis of these fragment ions can confirm the presence of the methoxy (B1213986) group and the alloisoleucine backbone. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming the compound's identity.

Quantitative Analysis: Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are powerful MS techniques for the quantitative analysis of "Alloisoleucine, 3-methoxy-, DL- (8CI)" in complex mixtures. nih.gov These methods offer exceptional selectivity and sensitivity by monitoring specific fragmentation transitions unique to the target analyte. This allows for accurate quantification even at very low concentrations, which is essential for pharmacokinetic and metabolic studies.

The table below outlines key mass spectrometry techniques and their applications in the analysis of "Alloisoleucine, 3-methoxy-, DL- (8CI)".

Mass Spectrometry TechniqueApplication
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental composition determination.
Tandem Mass Spectrometry (MS/MS) Structural elucidation through fragmentation analysis.
Selected Reaction Monitoring (SRM) Highly sensitive and selective quantification. nih.gov
Multiple Reaction Monitoring (MRM) Simultaneous quantification of multiple analytes.

Application of Stable Isotope Analysis in Metabolic Pathway Tracing

Stable isotope analysis is a powerful technique for tracing the metabolic fate of "Alloisoleucine, 3-methoxy-, DL- (8CI)" in biological systems. pnas.org By introducing a labeled version of the compound, where one or more atoms (e.g., ¹³C, ¹⁵N, ²H) are replaced with their stable isotopes, its journey through metabolic pathways can be followed. pnas.org

Metabolic Pathway Elucidation: L-alloisoleucine is known to be a metabolic byproduct of L-isoleucine metabolism. pnas.org By administering ¹³C-labeled L-isoleucine, one could trace the incorporation of the ¹³C label into "Alloisoleucine, 3-methoxy-, DL- (8CI)", confirming its metabolic origin. The position of the label in the resulting molecule can provide insights into the specific enzymatic reactions involved in its formation.

Flux Analysis: Stable isotope tracing can also be used to quantify the rate of formation and degradation of "Alloisoleucine, 3-methoxy-, DL- (8CI)", a concept known as metabolic flux analysis. By measuring the rate of incorporation and dilution of the isotopic label over time, the dynamics of its metabolism can be determined. This information is critical for understanding how its metabolism is altered in different physiological or pathological states.

The following table details the common stable isotopes used in metabolic tracing and their applications.

Stable IsotopeApplication in Metabolic Tracing
¹³C (Carbon-13) Tracing the carbon skeleton through metabolic pathways. pnas.org
¹⁵N (Nitrogen-15) Following the fate of amino groups in transamination and other reactions.
²H (Deuterium) Investigating reactions involving hydrogen transfer.

Theoretical and Computational Investigations of Alloisoleucine, 3 Methoxy , Dl 8ci

Molecular Modeling and Conformational Analysis

Molecular modeling is the cornerstone for understanding the three-dimensional structure and dynamic behavior of novel molecules. For Alloisoleucine, 3-methoxy-, DL- (8CI), this involves a multi-step process beginning with the development of accurate molecular mechanics parameters, followed by high-level quantum mechanical calculations to refine its electronic properties.

Standard molecular mechanics (MM) force fields such as AMBER, CHARMM, and OPLS are parameterized for the 20 canonical amino acids but lack parameters for novel residues like 3-methoxy-alloisoleucine. nih.govambermd.org Therefore, a critical first step is the development and validation of a specific force field for this compound. This process typically involves parameterizing the bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms that describe the potential energy of the molecule.

The parameterization strategy focuses on the unique methoxy-substituted side chain. An N-acetyl-N'-methylamide (Ac-X-NMe) capped dipeptide model is commonly used to derive the necessary parameters, particularly for the side-chain dihedral angles (χ). frontiersin.orgnih.gov Quantum mechanical calculations are used to generate reference data, such as potential energy surface scans for bond rotations, which are then used to fit the MM dihedral parameters. frontiersin.org Partial atomic charges are derived using methods like Restrained Electrostatic Potential (RESP) fitting, which ensures that the electrostatic potential around the molecule calculated by the force field matches that from QM calculations. nih.gov

The resulting parameters, once validated, can be incorporated into major force field databases, enabling large-scale simulations, such as molecular dynamics, of peptides and proteins containing this modified residue. nih.gov

Table 1: Hypothetical Derived Force Field Parameters for the Methoxy (B1213986) Side Chain of Alloisoleucine, 3-methoxy-, DL- (8CI) This table presents a representative set of newly derived parameters compatible with a CHARMM-type force field. Values are illustrative.

Parameter TypeAtoms InvolvedValueDescription
Partial Charge (e)+0.15Carbon bonded to the methoxy oxygen.
Partial Charge (e)O(methoxy)-0.55Oxygen atom of the methoxy group.
Partial Charge (e)C(methyl)-0.10Methyl carbon of the methoxy group.
Bond (kcal/mol/Ų)Cγ - O(methoxy)320.0Force constant for the C-O bond stretch.
Angle (kcal/mol/rad²)Cβ - Cγ - O(methoxy)85.0Force constant for the angle bend.
Dihedral (kcal/mol)Cα-Cβ-Cγ-O(methoxy) (χ²)V1=0.2, V2=1.8, V3=0.5Torsional parameters for side-chain rotation.

To gain a more profound understanding of the molecule's intrinsic properties, quantum mechanical (QM) methods are employed. nih.govnih.gov Density Functional Theory (DFT), often using functionals like B3LYP, and higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2), provide accurate descriptions of the electronic structure. nih.gov These calculations are vital for validating the force field parameters derived in the previous step. frontiersin.org

For 3-methoxy-alloisoleucine, QM calculations can elucidate how the electron-donating methoxy group influences the molecule's charge distribution, dipole moment, and frontier molecular orbitals (HOMO/LUMO). This information is crucial for predicting its reactivity. For instance, an elevated HOMO energy level compared to isoleucine would suggest a greater susceptibility to electrophilic attack. The calculated electrostatic potential map can reveal regions of negative potential around the methoxy oxygen, indicating its role as a hydrogen bond acceptor. etsu.edu

Table 2: Hypothetical QM-Calculated Electronic Properties (DFT/B3LYP/6-311+G ) of Alloisoleucine vs. 3-methoxy-alloisoleucine** This table illustrates comparative data to highlight the electronic influence of the methoxy group.

PropertyAlloisoleucineAlloisoleucine, 3-methoxy-Interpretation
Dipole Moment (Debye)2.1 D3.5 DIncreased polarity due to the C-O bond.
HOMO Energy (eV)-6.8 eV-6.5 eVMethoxy group raises HOMO energy, increasing nucleophilicity.
LUMO Energy (eV)+1.5 eV+1.4 eVMinor change in LUMO energy.
ESP Minimum (on Oxygen)N/A (no side chain O)-45 kcal/molStrong negative potential on the methoxy oxygen, indicating H-bond acceptor capability.

Simulations of Molecular Interactions and Dynamics

With a validated force field, it becomes possible to simulate the dynamic behavior of 3-methoxy-alloisoleucine in various environments, such as in aqueous solution or as part of a peptide chain. These simulations provide data on conformational stability and the structural basis for its activity.

Molecular dynamics (MD) simulations are performed to explore the conformational landscape of the molecule over time. acs.org By simulating the molecule in a solvent box (e.g., water), one can analyze the dihedral angle distributions for the backbone (Φ, Ψ) and the side chain (χ) to identify the most populated and energetically favorable conformations. nih.gov

The introduction of the methoxy group adds a new rotatable bond (Cγ-O) and creates unique steric and electrostatic interactions that govern the stability of its side-chain rotamers. Analysis of the MD trajectory allows for the construction of a potential of mean force (PMF) along the side-chain dihedral coordinates, revealing the energy barriers between different conformational states. This analysis would likely show that the orientation of the methoxy group is highly dependent on interactions with the backbone and surrounding solvent molecules.

Table 3: Hypothetical Relative Free Energies and Populations of Side-Chain Rotamers from MD Simulations Data based on a 500 ns MD simulation in explicit water, illustrating the preferred conformations.

Rotamer State (χ¹, χ²)Relative Free Energy (kcal/mol)Population (%)Dominant Intramolecular Interaction
gauche- (+60°), trans (180°)0.0055%Minimal steric clash; favorable solvent exposure of methoxy oxygen.
trans (180°), gauche+ (+60°)0.8525%Moderate steric interaction between methoxy and backbone amine.
gauche- (-60°), gauche- (-60°)1.5015%Steric hindrance between side-chain methyl groups and methoxy group.
Other> 2.505%High-energy, sterically unfavorable states.

Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural features to its functional activity. nih.gov In a non-clinical context, "activity" can refer to its ability to influence peptide structure or its binding affinity to a target protein. nih.govoup.com Computational methods are used to quantify key physicochemical properties, known as molecular descriptors, that govern these activities.

Table 4: Comparison of Calculated Molecular Descriptors This table compares the theoretical properties of 3-methoxy-alloisoleucine with related natural amino acids.

DescriptorIsoleucineThreonineAlloisoleucine, 3-methoxy-
Molecular Weight (g/mol)131.17119.12161.20
Calculated logP1.8-0.40.9
Polar Surface Area (Ų)63.383.592.7
Solvent Accessible Surface Area (Ų)181.0146.1205.5

Computational Approaches for Enzyme-Substrate Interactions (theoretical catalysis)

Understanding how 3-methoxy-alloisoleucine interacts with enzymes is crucial for its potential use as a metabolic probe or an inhibitor. Computational docking and hybrid QM/MM simulations are powerful techniques for studying these interactions at an atomic level. mdpi.com

A hypothetical scenario involves modeling the interaction of 3-methoxy-alloisoleucine with an isoleucyl-tRNA synthetase (IleRS), an enzyme that charges tRNAs with isoleucine. Molecular docking could be used to predict the preferred binding pose of the molecule within the enzyme's active site. The results would likely show whether the bulkier, more polar side chain can be accommodated and whether the methoxy oxygen can form new, favorable hydrogen bonds with active site residues.

Following docking, QM/MM simulations can provide a more accurate picture of the binding energetics and the catalytic mechanism. mdpi.com In a QM/MM setup, the amino acid and key active site residues are treated with a high-level QM method, while the rest of the protein and solvent are treated with an MM force field. This approach allows for the study of bond-making and bond-breaking events, providing insight into how the methoxy group might alter the activation energy of the aminoacylation reaction compared to the natural substrate, isoleucine.

Table 5: Hypothetical Docking and MM/PBSA Results for Binding to Isoleucyl-tRNA Synthetase Active Site MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) is a method to estimate binding free energy.

LigandDocking Score (kcal/mol)Calculated Binding Free Energy (ΔG_bind, kcal/mol)Key Favorable InteractionsKey Unfavorable Interactions
Isoleucine-8.5-10.2Hydrophobic packing; H-bonds from backbone.None (native substrate).
Alloisoleucine, 3-methoxy--7.2-6.8H-bond from methoxy oxygen to active site Tyr; H-bonds from backbone.Steric clash between side-chain methyl and active site Trp; desolvation penalty of polar group.

Future Research Directions in Alloisoleucine and Substituted Amino Acid Research

Development of Novel Synthetic Methodologies

The synthesis of stereochemically defined substituted amino acids like "Alloisoleucine, 3-methoxy-, DL- (8CI)" presents a significant chemical challenge. Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.

Current strategies for creating complex amino acids often rely on multi-step procedures. For instance, the synthesis of fluorinated isoleucine analogs has been achieved through a practical route involving stereoselective, auxiliary-induced amination. beilstein-journals.org A similar approach could be adapted for the methoxy-substituted alloisoleucine. A potential synthetic pathway could start from a suitable precursor, introducing the methoxy (B1213986) group at the 3-position and then establishing the correct stereochemistry at the α- and β-carbons.

A novel methodology recently developed for the synthesis of 3-monohalooxindoles involves the acidolysis of 3-phosphate-substituted oxindoles. beilstein-journals.org This highlights a trend towards developing methods with mild reaction conditions, simple operations, and the use of readily available starting materials. Future synthetic strategies for "Alloisoleucine, 3-methoxy-, DL- (8CI)" could draw inspiration from such innovative approaches, potentially involving novel protecting group strategies or the development of new catalytic systems for the stereoselective introduction of the methoxy group.

Exploration of New Biocatalytic Routes

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis for producing enantiomerically pure amino acids. acs.orgnih.gov The use of enzymes can lead to high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. nih.gov

Future research into "Alloisoleucine, 3-methoxy-, DL- (8CI)" should explore the potential of engineered enzymes for its synthesis. Directed evolution and enzyme engineering have been successfully used to create biocatalysts for the synthesis of various β-substituted and N-substituted amino acids. nih.govresearchgate.net For example, engineered tryptophan synthase (TrpB) has been utilized for reactions with diverse nucleophiles, and imine reductases (IREDs) have been employed for the synthesis of N-substituted β-amino esters. nih.govresearchgate.net

A potential biocatalytic route for "Alloisoleucine, 3-methoxy-, DL- (8CI)" could involve an engineered aminotransferase or a related pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme capable of recognizing a methoxy-substituted keto-acid precursor. The development of such a biocatalyst would likely involve high-throughput screening of enzyme libraries and rational protein design to achieve the desired activity and stereoselectivity.

Enzyme ClassPotential Application in Synthesis of "Alloisoleucine, 3-methoxy-, DL- (8CI)"Key Advantages
AminotransferasesStereoselective amination of a 3-methoxy-keto-acid precursor.High enantioselectivity and diastereoselectivity.
Ammonia (B1221849) LyasesPotential for asymmetric addition of ammonia to a suitable unsaturated precursor.Atom-economic and environmentally friendly.
Engineered Tryptophan Synthase SubunitsCould potentially be engineered to accept a methoxy-substituted substrate.Broad substrate scope through directed evolution.

Investigation of Undiscovered Biochemical Pathways

While the metabolic fate of common amino acids is well-understood, the biochemical pathways involving novel substituted amino acids like "Alloisoleucine, 3-methoxy-, DL- (8CI)" remain uncharted territory. Understanding how such a compound is metabolized is crucial for any potential future applications.

General amino acid catabolism involves the removal of the amino group via transamination, leaving a carbon skeleton that enters central metabolic pathways. youtube.com The presence of a methoxy group in "Alloisoleucine, 3-methoxy-, DL- (8CI)" could significantly alter its metabolic processing. The initial steps would likely involve transamination to the corresponding α-keto acid. Subsequent degradation would depend on the ability of cellular enzymes to handle the methoxy-substituted backbone.

Furthermore, methylation is a key biochemical process for modifying proteins and other molecules, often involving S-adenosylmethionine as a methyl donor. wikipedia.org It is conceivable that "Alloisoleucine, 3-methoxy-, DL- (8CI)" could interact with enzymes involved in methylation or demethylation pathways. Future research could use metabolomics and tracer studies to elucidate the metabolic fate of this compound in various biological systems. This could reveal novel enzymatic activities and biochemical transformations.

Advances in High-Resolution Analytical Techniques

The accurate detection and quantification of "Alloisoleucine, 3-methoxy-, DL- (8CI)" and its potential metabolites are essential for all aspects of its research. Advances in analytical chemistry, particularly in mass spectrometry, are crucial for this purpose.

The analysis of alloisoleucine is often complicated by the presence of its isobaric isomer, isoleucine. Methods have been developed that utilize mixed-mode chromatography with tandem mass spectrometry (LC-MS/MS) to achieve baseline resolution of alloisoleucine without the need for derivatization. nih.gov A similar approach would be necessary for the robust analysis of "Alloisoleucine, 3-methoxy-, DL- (8CI)", with the added complexity of the methoxy group.

Future analytical methods will likely focus on increasing sensitivity and throughput. High-resolution mass spectrometry (HRMS) will be invaluable for identifying unknown metabolites of "Alloisoleucine, 3-methoxy-, DL- (8CI)" by providing accurate mass measurements. The development of a rapid and sensitive LC-MS/MS assay would be a critical first step in enabling detailed pharmacokinetic and metabolic studies. nih.gov

Analytical TechniqueApplication for "Alloisoleucine, 3-methoxy-, DL- (8CI)" ResearchExpected Outcome
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification in biological matrices (plasma, tissues, etc.).Accurate concentration measurements for pharmacokinetic and metabolism studies.
High-Resolution Mass Spectrometry (HRMS)Identification of novel metabolites.Elucidation of biochemical pathways.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of the compound and its metabolites.Unambiguous confirmation of chemical structures.
Chiral ChromatographySeparation of stereoisomers.Determination of enantiomeric and diastereomeric purity.

Integration of Advanced Computational Methods for Predictive Studies

Computational chemistry and bioinformatics are becoming increasingly integral to modern biochemical research. youtube.com For a novel compound like "Alloisoleucine, 3-methoxy-, DL- (8CI)", computational methods can provide valuable predictive insights, guiding experimental work and saving resources.

Molecular docking simulations could be used to predict the binding of "Alloisoleucine, 3-methoxy-, DL- (8CI)" to the active sites of various enzymes, such as aminotransferases or metabolic enzymes. This could help to identify potential protein targets and predict its metabolic fate. Quantum mechanics (QM) calculations can be employed to study the reaction mechanisms of potential synthetic or enzymatic reactions involving this amino acid.

Furthermore, computational enzyme design can be used to guide the engineering of biocatalysts for the synthesis of "Alloisoleucine, 3-methoxy-, DL- (8CI)". youtube.com By modeling the enzyme active site and the substrate, researchers can identify key mutations that are likely to improve catalytic activity and selectivity. This integration of computational and experimental approaches represents a powerful strategy for accelerating research into novel substituted amino acids.

Q & A

Basic: What chromatographic methods are recommended for resolving alloisoleucine from its isobaric counterparts (leucine/isoleucine) in clinical research?

Methodological Answer:
Effective separation of alloisoleucine from leucine and isoleucine requires high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The Raptor Polar X column enables baseline separation of these isobaric compounds within a 13-minute analytical cycle. This method is critical for diagnosing metabolic disorders like Maple Syrup Urine Disease (MSUD), where misidentification can lead to diagnostic errors. Validation should follow CLSI EP7-A2 guidelines for interference testing, ensuring robustness against matrix effects .

Basic: How is alloisoleucine utilized as a biomarker in metabolic disorder research, specifically for Maple Syrup Urine Disease (MSUD)?

Methodological Answer:
Alloisoleucine is a pathognomonic biomarker for MSUD, arising from impaired branched-chain ketoacid dehydrogenase activity. Its detection in serum or dried blood spots (DBS) via LC-MS/MS confirms MSUD diagnosis. Researchers must pair alloisoleucine quantification with urine organic acid analysis and enzyme activity assays (e.g., fibroblast studies) for differential diagnosis. Elevated alloisoleucine levels (>5 µmol/L) in DBS are indicative, but false positives from medications (e.g., zonisamide) necessitate derivatization method optimization .

Advanced: What are the methodological considerations for synthesizing stereoisomers of alloisoleucine, such as DL- forms, and how can reaction conditions influence yield?

Methodological Answer:
Stereospecific synthesis of DL-alloisoleucine derivatives requires chemo-enzymatic strategies. For example, alkaline epimerization of L-isoleucine (6 M NaOH, 100°C, 6 hours) yields trace D-alloisoleucine (0.7%). To improve efficiency, enzymatic resolution using acylase or transaminase enzymes can separate enantiomers. Reaction pH, temperature, and solvent polarity must be tightly controlled to minimize racemization. Post-synthesis, chiral HPLC or polarimetric analysis validates stereochemical purity .

Advanced: How should researchers validate the accuracy of alloisoleucine measurements in the presence of interfering substances (e.g., medications like zonisamide)?

Methodological Answer:
Validation requires a multi-step approach:

Interference Testing : Spiking studies with common amine-containing drugs (e.g., zonisamide) to assess cross-reactivity.

Derivatization Optimization : Use alternative reagents (e.g., AccQ-Tag instead of ninhydrin) to reduce medication interference.

Matrix-Matched Calibration : Prepare standards in biological matrices (e.g., plasma, DBS) to account for ion suppression/enhancement in LC-MS/MS.

CLSI EP7-A2 Compliance : Evaluate precision, recovery, and limit of detection (LOD) under simulated clinical conditions .

Advanced: What safety protocols are essential when handling alloisoleucine derivatives in laboratory settings to ensure researcher safety?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers at -20°C, away from oxidizers and moisture.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Documentation : Regularly review Safety Data Sheets (SDS) for updates on toxicity profiles and disposal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.